molecular formula C29H30N2O2 B3048493 4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline CAS No. 170908-22-2

4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline

Cat. No.: B3048493
CAS No.: 170908-22-2
M. Wt: 438.6 g/mol
InChI Key: KNKCKJLEAAAJQH-UHFFFAOYSA-N
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Description

4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline is a complex organic compound with the molecular formula C29H30N2O2 and a molecular weight of 438.56 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring substituted with two ethoxyphenyl groups and a dimethylaniline moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline involves several steps. One common synthetic route includes the reaction of 2,6-bis(2-ethoxyphenyl)pyridine with N,N-dimethylaniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Scientific Research Applications

4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This binding can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxyphenyl and dimethylaniline moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2,6-bis(2-ethoxyphenyl)pyridin-4-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2/c1-5-32-28-13-9-7-11-24(28)26-19-22(21-15-17-23(18-16-21)31(3)4)20-27(30-26)25-12-8-10-14-29(25)33-6-2/h7-20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKCKJLEAAAJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3OCC)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572147
Record name 4-[2,6-Bis(2-ethoxyphenyl)pyridin-4-yl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170908-22-2
Record name 4-[2,6-Bis(2-ethoxyphenyl)-4-pyridinyl]-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170908-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2,6-Bis(2-ethoxyphenyl)pyridin-4-yl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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